4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline
Description
Properties
IUPAC Name |
4-methoxy-3-(6-methylpyridazin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHBUVNSVJCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline typically involves the reaction of 4-methoxyaniline with 6-methylpyridazine-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds.
Biology
In biological research, this compound is studied for its potential anti-inflammatory and antimicrobial properties . It has shown effectiveness against several bacterial strains, indicating its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Medicine
The compound is under investigation for its role in drug development , particularly as a lead compound for new pharmaceuticals. Studies have demonstrated its selective cytotoxicity against human cancer cell lines, particularly breast and lung cancer cells, suggesting potential applications in cancer therapy .
Industry
In industrial applications, 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is utilized in the production of dyes , pigments , and other chemicals. Its unique properties make it suitable for various formulations in the chemical industry.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against multiple human cancer cell lines. The results indicated that it exhibited significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents, highlighting its potential as an anticancer drug candidate.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline against both Gram-positive and Gram-negative bacteria. The findings showed effective inhibition of bacterial growth at low concentrations, supporting its use as an antimicrobial agent.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The table below compares 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline with key analogs:
*Estimated based on structural formula.
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Lipophilicity: The trifluoromethyl (–CF₃) group in 4-Methoxy-3-(trifluoromethyl)aniline enhances lipophilicity (logP ~2.1) compared to the pyridazinyloxy analog (logP ~1.5), influencing membrane permeability .
- Metabolic Stability: The trifluoromethyl analog is a known hydrolysis metabolite of R004, suggesting susceptibility to enzymatic cleavage . Pyridazinyloxy and pyrrolidinylpropoxy groups may confer resistance to hydrolysis due to steric hindrance .
Biological Activity
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in drug discovery and development.
Chemical Structure and Properties
The compound features a methoxy group and a pyridazinyl moiety, which contribute to its unique chemical behavior. Its structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Antimicrobial Properties
Research indicates that 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. The mechanism involves the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies have evaluated its cytotoxic effects on several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15.2 |
| MCF7 (breast) | 12.5 |
| A549 (lung) | 18.3 |
These values indicate that 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline can significantly inhibit cell proliferation, suggesting its potential as a lead compound in cancer therapy.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, influencing pathways involved in cell growth and survival. For instance, it has been proposed to inhibit certain kinases that are crucial for tumor progression .
Study 1: Anticancer Efficacy
In a recent study, the efficacy of 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline was tested against a panel of human cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent .
Research Applications
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is being explored for various applications:
Q & A
Q. What are the common synthetic routes for 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline, and how do reaction conditions influence yield?
Methodological Answer: Two primary approaches are used:
- Microwave-Assisted Synthesis : Involves coupling 3-hydroxy-6-methylpyridazine with 4-methoxy-3-nitroaniline under microwave irradiation, followed by nitro group reduction. This method reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves regioselectivity .
- Classical Nucleophilic Substitution : Reacts 4-methoxy-3-aminophenol with 3-chloro-6-methylpyridazine in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Yields typically range from 50–70%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .
| Method | Key Reagents/Conditions | Yield Range | Advantages |
|---|---|---|---|
| Microwave-Assisted | NH₃, I₂, MW (100–120°C) | 60–75% | Faster, higher regioselectivity |
| Classical Substitution | DMF, K₂CO₃, 80–100°C | 50–70% | Scalability, no specialized equipment |
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Solubility : Determine via shake-flask method in buffered solutions (pH 1.2–7.4). Reported solubility is 19.7 µg/mL at pH 7.4, critical for in vitro assays .
- Crystallography : Single-crystal X-ray diffraction (orthorhombic Pbca space group, a=5.414 Å, b=14.880 Å, c=21.304 Å) confirms molecular geometry and hydrogen bonding patterns .
- Spectroscopy : Use ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (N-H stretch at ~3400 cm⁻¹) for functional group validation .
Q. What are the key functional groups influencing reactivity?
Methodological Answer:
- Aniline (-NH₂) : Participates in diazotization, acylation, and Schiff base formation. Protect using Boc anhydride (e.g., di-tert-butyl dicarbonate) during multi-step syntheses .
- Pyridazine-Oxy Ether : Susceptible to nucleophilic substitution (e.g., with Grignard reagents) or oxidation (e.g., with mCPBA to form N-oxides) .
- Methoxy (-OCH₃) : Directs electrophilic substitution to the para position; demethylation with BBr₃ yields catechol derivatives for metal chelation studies .
Advanced Research Questions
Q. How can synthesis yields be optimized despite contradictory reports on nitro reduction efficiency?
Methodological Answer: Discrepancies in nitro group reduction (e.g., catalytic hydrogenation vs. Zn/HCl) arise from competing side reactions. To optimize:
Q. What role does this compound play in designing kinase inhibitors for antitumor applications?
Methodological Answer: The aniline core acts as a hinge-binding motif in kinase inhibitors (e.g., Stk1). To enhance activity:
Q. How can structure-activity relationships (SAR) be systematically studied for derivatives?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with halogens (F, Cl) at the pyridazine 6-position to assess steric/electronic effects on IC₅₀ values.
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl (-CF₃) to evaluate hydrophobic interactions via molecular docking (e.g., AutoDock Vina) .
- Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical H-bond acceptors (pyridazine N) and aromatic features .
Q. What analytical techniques resolve contradictions in reported degradation pathways?
Methodological Answer: Conflicting degradation data (e.g., oxidative vs. hydrolytic pathways) require:
- HPLC-MS/MS : Monitor stability under accelerated conditions (40°C/75% RH), identifying major degradants (e.g., quinone imines via oxidation).
- Isotope Labeling : Use ¹⁸O-H₂O to trace hydrolysis intermediates, confirming ether cleavage mechanisms .
Q. How can computational modeling predict metabolic liabilities?
Methodological Answer:
- CYP450 Metabolism Prediction : Use StarDrop’s DEREK module to flag sites of oxidation (e.g., aniline para to methoxy). Validate with human liver microsomes (HLMs) and NADPH cofactors.
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability in CYP3A4 active site, identifying susceptible residues (e.g., Phe304) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
